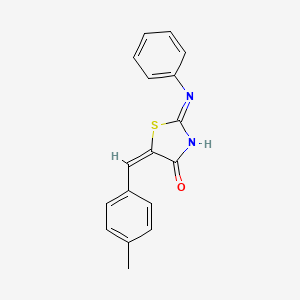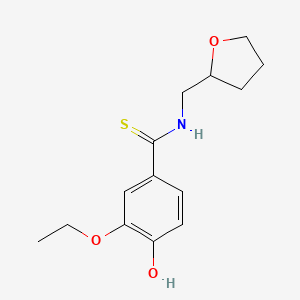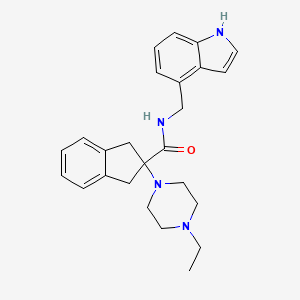
5-(4-methylbenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-methylbenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is a thiazolidinone derivative that has gained significant attention in the field of medicinal chemistry due to its potential applications as a therapeutic agent. The compound exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.
Wirkmechanismus
The exact mechanism of action of 5-(4-methylbenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood. However, studies suggest that the compound may exert its biological effects through various mechanisms, including the inhibition of pro-inflammatory cytokines, activation of antioxidant enzymes, and modulation of signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
5-(4-methylbenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been found to exhibit a wide range of biochemical and physiological effects. The compound has been shown to reduce oxidative stress and inflammation in animal models of various diseases, including rheumatoid arthritis, diabetes, and cancer.
In addition, 5-(4-methylbenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been found to exhibit anticancer activity, with studies suggesting that it can induce apoptosis and inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-(4-methylbenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is its broad range of biological activities, which makes it a potential candidate for the development of new therapeutic agents. The compound is also relatively easy to synthesize, which makes it readily available for laboratory experiments.
However, one limitation of 5-(4-methylbenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is its relatively low solubility in water, which may limit its bioavailability and effectiveness in vivo. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of the compound.
Zukünftige Richtungen
There are several potential future directions for research on 5-(4-methylbenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one. One area of interest is the development of new derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of the compound.
Another potential direction for research is the investigation of 5-(4-methylbenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one as a potential therapeutic agent for various diseases, including cancer, diabetes, and inflammatory conditions. Finally, the compound may also be useful in the development of new antibiotics to combat bacterial and fungal infections.
Synthesemethoden
The synthesis of 5-(4-methylbenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one can be achieved through various methods. One of the most common methods involves the reaction of 2-aminobenzophenone and 4-methylbenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting compound is then cyclized to form the thiazolidinone derivative.
Wissenschaftliche Forschungsanwendungen
5-(4-methylbenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields of medicine. The compound has shown promising results as an anti-inflammatory agent, with studies suggesting that it can effectively reduce inflammation in animal models of rheumatoid arthritis and other inflammatory conditions.
Furthermore, 5-(4-methylbenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been found to exhibit potent antioxidant activity, which may be useful in preventing oxidative damage to cells and tissues. In addition, the compound has shown antimicrobial activity against a wide range of bacterial and fungal pathogens, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
(5E)-5-[(4-methylphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c1-12-7-9-13(10-8-12)11-15-16(20)19-17(21-15)18-14-5-3-2-4-6-14/h2-11H,1H3,(H,18,19,20)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZVVKUWUQUVKK-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methylbenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(4-methylphenyl)-8-({[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}thio)-1,9-dihydro-6H-purin-6-one](/img/structure/B6088592.png)
![1-sec-butyl-7-(5-ethyl-2-thienyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6088596.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-(2-furoyl)piperidine](/img/structure/B6088597.png)
![2-(1-benzofuran-2-ylmethyl)-7-(3-pyridinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6088603.png)

![N-(2-chloro-3-pyridinyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6088620.png)
![1-[4-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6088636.png)

![1-({1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)azepane](/img/structure/B6088651.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2,2,2-trifluoro-1-(2-furyl)ethyl]benzamide](/img/structure/B6088659.png)
![3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyano-N-phenylacrylamide](/img/structure/B6088662.png)
![4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B6088668.png)

